molecular formula C15H16N2O2S2 B269985 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide

2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide

Cat. No. B269985
M. Wt: 320.4 g/mol
InChI Key: OJBSJDFDUIIQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide, also known as MTS, is a widely used chemical compound in scientific research. MTS is a thiol-specific reagent that is used to modify cysteine residues in proteins. It has a unique chemical structure that allows it to selectively react with cysteine residues, making it a valuable tool in biochemical and physiological studies.

Mechanism of Action

2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction. The sulfide group of this compound reacts with the thiol group of cysteine, forming a disulfide bond. This reaction can be reversible or irreversible, depending on the reaction conditions. This compound is highly selective for cysteine residues and does not react with other amino acid residues.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the protein being modified. It can alter the activity, stability, and conformation of proteins. This compound can also induce protein aggregation and promote protein degradation. In addition, this compound can affect cell signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide has several advantages for lab experiments. It is highly selective for cysteine residues, which allows for specific modification of proteins. This compound is also relatively easy to use and does not require specialized equipment. However, there are some limitations to using this compound. It can be toxic to cells at high concentrations and can cause nonspecific modification of proteins if not used properly. In addition, this compound can only modify accessible cysteine residues and may not be suitable for studying proteins with buried cysteine residues.

Future Directions

There are several future directions for research involving 2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide. One area of interest is the development of new this compound derivatives with improved selectivity and reactivity. Another area of research is the use of this compound in studying protein-protein interactions in vivo. Additionally, this compound could be used in conjunction with other labeling techniques to gain a more complete understanding of protein structure and function. Overall, this compound is a valuable tool in scientific research and has the potential to contribute to a wide range of studies in the future.

Synthesis Methods

2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can be synthesized using a variety of methods, including the reaction of 2-chloroacetaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with morpholine and phenylisothiocyanate. Another method involves the reaction of 2-oxoethyl isothiocyanate with morpholine and phenylisothiocyanate. Both methods yield this compound as a white crystalline solid with a melting point of around 120-122°C.

Scientific Research Applications

2-(4-Morpholinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is widely used in scientific research as a thiol-specific reagent. It is commonly used to modify cysteine residues in proteins, which can provide valuable information about protein structure and function. This compound can be used to study protein-protein interactions, enzyme kinetics, and protein folding. It can also be used to label proteins for detection and purification purposes.

properties

Molecular Formula

C15H16N2O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C15H16N2O2S2/c18-14(17-6-8-19-9-7-17)11-21-15-16-13(10-20-15)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2

InChI Key

OJBSJDFDUIIQGE-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CSC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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